molecular formula C15H16N2O B2534195 (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 933992-49-5

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B2534195
CAS No.: 933992-49-5
M. Wt: 240.306
InChI Key: CCXYFOHSQUOJAN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” is a complex organic compound. It contains a quinoline moiety, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” would require further analysis or computational modeling for a detailed understanding.


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Various aryl alkynoates and alkynanilides undergo fast intramolecular reaction at room temperature in the presence of a catalytic amount of Pd (OAc) 2 and trifluoroacetic acid (TFA) as solvent to afford coumarins and quinolinones in good yields . The specific chemical reactions involving “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” are not explicitly mentioned in the available literature.

Scientific Research Applications

Antimicrobial Properties

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its analogues have been researched for their antimicrobial properties. A study by Sanna et al. (1990) explored analogues of oxolinic acid, indicating their potential in selective antimicrobial activity against Escherichia coli (Sanna et al., 1990). Additionally, Machado et al. (2007) investigated the structure of a related compound, which may contribute to understanding its interactions in biological systems (Machado et al., 2007).

Catalytic Conversion of CO2

Nganga et al. (2021) studied rhenium tricarbonyl complexes coordinated by diimine ligands, including 2-(quinolin-2-yl)-4,5-dihydrooxazole, for catalyzing the reduction of CO2 to carbon monoxide and methane (Nganga et al., 2021).

Biological Effects and Physical-Chemical Properties

Kaplaushenko (2016) focused on the synthesis and physical-chemical properties of triazole-thiones derivatives, including those with quinoline-2-yl moieties, to evaluate their low toxicity and potential biological effects (Kaplaushenko, 2016).

Antimicrobial and Biological Activity

D'Souza et al. (2020) synthesized quinoline incorporated triazole derivatives, noting their significant biological activities, especially antimicrobial properties (D'Souza et al., 2020). Similarly, Holla et al. (2005) created substituted 1,2,3-triazoles with quinoline derivatives, assessing their antimicrobial potential (Holla et al., 2005).

Interaction with Aldehydes

Zozulynets et al. (2021) researched the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes, which is relevant for the development of new compounds with potential biological activity (Zozulynets et al., 2021).

In Vitro Cytotoxic Properties

Korcz et al. (2018) investigated the cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones, which are relevant for understanding the biological interactions and potential therapeutic applications of quinoline derivatives (Korcz et al., 2018).

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYFOHSQUOJAN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.